molecular formula C7H10N2O2 B1338334 3-(Furan-2-yl)propanehydrazide CAS No. 98334-58-8

3-(Furan-2-yl)propanehydrazide

Cat. No. B1338334
CAS RN: 98334-58-8
M. Wt: 154.17 g/mol
InChI Key: BKPABFIQVPBCHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(furan-2-yl)propanehydrazide and its derivatives has been explored through various chemical reactions. In one study, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives was achieved by reacting 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH, leading to hydroarylation of the carbon–carbon double bond . Another approach involved the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by cyclization to form prop-2-en-1-ones . Additionally, a novel series of compounds was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction to produce 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of various furan-2-yl derivatives has been characterized using different spectroscopic techniques. X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and ultraviolet-visible spectroscopy (UV/vis) have been employed to determine the structure and confirm the synthesis of compounds such as [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide and N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide .

Chemical Reactions Analysis

The reactivity of furan-2-yl derivatives in chemical reactions has been explored in several studies. For instance, the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes was investigated, leading to the formation of hetero-Diels–Alder adducts and subsequent chemical transformations . Another study reported the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, yielding (R)-2-cyano-3-(furan-2-yl)propanamide with an uncommon CN-bearing stereogenic center .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(furan-2-yl)propanehydrazide derivatives have been studied, including their antimicrobial and antioxidant activities. The hydroarylation products of 3-(furan-2-yl)propenoic acids demonstrated good antimicrobial activity against yeast-like fungi Candida albicans and suppressed Escherichia coli and Staphylococcus aureus . Schiff bases and azetidione derivatives synthesized from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate were characterized and evaluated for their antioxidant and antimicrobial activities . The antidepressant and antianxiety activities of novel oxazoline derivatives were also investigated, showing significant effects in behavioral tests .

Scientific Research Applications

  • Antioxidant and Anticancer Activity

    • Derivatives of 3-(furan-2-yl)propanehydrazide exhibit promising antioxidant and anticancer activities. For instance, certain compounds synthesized with furan, thiophene, and other moieties displayed significantly higher antioxidant activity compared to ascorbic acid. Additionally, these compounds demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines, with some derivatives showing particular effectiveness against glioblastoma cells (Tumosienė et al., 2020).
  • Spectroscopic and Computational Studies

    • The compound [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide has been characterized using various spectroscopic techniques. Theoretical studies including DFT calculations revealed insights into its structure, vibrational parameters, and thermodynamic properties. This kind of detailed analysis helps in understanding the compound's molecular behavior and potential applications (Kurnaz et al., 2016).
  • Chemical Reactivity and Synthesis

    • Research on 3-(furan-2-yl)propanehydrazide and related compounds has explored their reactivity in various chemical reactions. This includes studies on the synthesis of functionalized bis(furan-2-yl)methanes and dihydropyridazines, highlighting the versatility of these compounds in creating diverse molecular structures (Lopes et al., 2015).
  • Photophysical Properties

    • Investigations into the photophysical properties of 3-(furan-2-yl)propanehydrazide derivatives have been conducted. For instance, studies on certain derivatives revealed their potential as metal ion sensors, particularly for aluminum detection. This involves observing color changes and UV absorption behaviors, suggesting applications in sensing technologies (Kumar et al., 2015).
  • Synthesis and Antimicrobial Activity

    • Synthesis of 3-(furan-2-yl)propanehydrazide derivatives and their subsequent testing for antimicrobial properties is another significant application. Some derivatives have demonstrated effectiveness against yeast-like fungi and bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential uses in antimicrobial treatments (Kalyaev et al., 2022).

properties

IUPAC Name

3-(furan-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPABFIQVPBCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547239
Record name 3-(Furan-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)propanehydrazide

CAS RN

98334-58-8
Record name 3-(Furan-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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